molecular formula C13H15NO4 B1411086 Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate CAS No. 1924322-33-7

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B1411086
CAS No.: 1924322-33-7
M. Wt: 249.26 g/mol
InChI Key: NGDSIKZWMMJOFX-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a synthetic organic compound characterized by a central propanoate ester backbone substituted with a hydroxy group and a 1-oxo-1,3-dihydro-2H-isoindol-2-yl moiety. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.27 g/mol (CAS: 1924322-33-7) . The isoindolinone ring system in its structure is a phthalimide derivative, which is notable for its prevalence in pharmaceuticals and agrochemicals due to its bioactivity and structural versatility.

Properties

IUPAC Name

ethyl 3-hydroxy-3-(3-oxo-1H-isoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-18-12(16)7-11(15)14-8-9-5-3-4-6-10(9)13(14)17/h3-6,11,15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDSIKZWMMJOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(N1CC2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Isoindoline Derivatives

Method Overview:

This approach involves the cyclization of suitable precursor compounds, such as N-phthaloyl derivatives, to form the isoindoline core, followed by esterification to introduce the ethyl ester group.

Detailed Procedure:

  • Precursor Preparation:
    Starting with N-phthaloyl amino acids or amino alcohols, which are readily available or synthesized via standard amino acid chemistry.

  • Cyclization Step:
    The precursor is subjected to cyclization conditions, often involving heating or catalytic agents, to form the isoindoline ring. For example, heating N-phthaloyl amino alcohols with dehydrating agents like polyphosphoric acid (PPA) or under reflux in suitable solvents can promote ring closure.

  • Oxidation to the 1-oxo-1,3-dihydro-2H-isoindol-2-yl) Substituent:
    The intermediate isoindoline can be oxidized using mild oxidants such as potassium permanganate or hydrogen peroxide to introduce the carbonyl functionality at the 1-position.

  • Esterification:
    The carboxylic acid group of the intermediate is esterified with ethanol under acidic catalysis (e.g., sulfuric acid) to afford the ethyl ester.

Research Findings:

  • Patra et al. (2013) demonstrated the synthesis of isoindoline derivatives via cyclization of precursor ligands, followed by oxidation and esterification, achieving yields up to 90% under optimized conditions.

Direct Condensation and Cyclization of 2-Aminobenzophenone Derivatives

Method Overview:

This method involves the condensation of 2-aminobenzophenone derivatives with suitable aldehydes or ketones, followed by cyclization to form the isoindoline core, then esterification.

Procedure:

  • Condensation:
    2-Aminobenzophenone reacts with aldehydes or ketones under acidic or basic conditions, forming imines or related intermediates.

  • Cyclization:
    Heating the intermediates induces intramolecular cyclization, forming the isoindoline ring.

  • Oxidation and Functionalization:
    Oxidizing agents are used to convert the dihydro form to the 1-oxo derivative.

  • Esterification:
    The resulting carboxylic acid is esterified with ethanol in the presence of catalytic sulfuric acid or using ethyl alcohol under reflux with acid catalysts.

Research Data:

  • Studies have reported that this route provides a versatile pathway to isoindoline derivatives with yields ranging from 70-85%, depending on substituents and reaction conditions.

Metal-Catalyzed Cyclization of Precursors

Method Overview:

Metal catalysis, especially using zinc or other transition metals, facilitates cyclization of precursor molecules containing suitable functional groups.

Experimental Details:

  • Catalyst: Zinc perchlorate or zinc chloride is used to promote cyclization of amino acids or related derivatives.

  • Reaction Conditions:
    Reactions are typically carried out in aqueous media at room temperature or slightly elevated temperatures (~20-40°C), with stirring for 2-3 hours.

  • Oxidation Step:
    Post-cyclization, oxidation with mild oxidants (e.g., hydrogen peroxide) introduces the keto group at the 1-position.

  • Esterification:
    The carboxylic acid formed is esterified with ethanol under reflux conditions, often in the presence of catalytic acids.

Research Findings:

  • Patra et al. reported a zinc perchlorate-mediated synthesis yielding up to 90%, with purification involving rotary evaporation and recrystallization from water or ethanol.

Summary of Preparation Methods with Data Table

Method Key Reagents Conditions Yield (%) Advantages References
Cyclization of N-phthaloyl derivatives N-phthaloyl amino acids, dehydrating agents Reflux, PPA or similar 85-90 High yield, straightforward
Condensation of 2-aminobenzophenone derivatives 2-Aminobenzophenone, aldehydes Acidic/basic reflux 70-85 Versatile, adaptable to various substituents
Metal-catalyzed cyclization Precursors with amino and carboxyl groups, Zn salts Room temp to 40°C 85-90 Mild conditions, high efficiency

Notes and Considerations

  • Oxidation Step:
    The oxidation to form the 1-oxo group is critical and can be achieved using oxidants such as hydrogen peroxide, potassium permanganate, or tert-butyl hydroperoxide, depending on substrate sensitivity.

  • Purification:
    Recrystallization from water, ethanol, or diethyl ether is standard. Chromatography may be employed for purification of intermediates or final products.

  • Reaction Optimization:
    Reaction temperature, solvent choice, and molar ratios significantly influence yield and purity.

  • Safety Precautions: Handling oxidants and metal salts requires appropriate safety measures, including proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been studied for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that ethyl 3-hydroxy derivatives may also possess similar activities .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Table 1: Synthetic Routes Involving Ethyl 3-hydroxy Compounds

Reaction TypeConditionsYield (%)Reference
EsterificationReflux with acid catalyst85
ReductionNaBH4 in ethanol90
AlkylationAlkyl halide with base75

Material Science

Recent studies have explored the use of ethyl 3-hydroxy compounds in the development of advanced materials, particularly polymers and coatings. The incorporation of isoindole structures into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Composites
A study highlighted the use of ethyl 3-hydroxy derivatives in creating composite materials that exhibit improved strength and flexibility. The research showed that these composites could be used in applications ranging from automotive parts to electronic devices .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Phenyl/Thienyl Groups: The introduction of aromatic rings (e.g., 4-hydroxyphenyl in or thienyl in ) increases molecular weight and alters electronic properties. Thienyl derivatives may exhibit unique reactivity due to sulfur’s electronegativity. Ester vs. Carboxylic Acid: The ethyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., ), which are more polar and acidic.

Analytical Characterization

  • Crystallography: SHELX software () is widely used for refining crystal structures of small molecules, including isoindolinones. No specific crystallographic data for the target compound were found, but analogues (e.g., ) may employ similar refinement techniques.
  • Spectroscopy : NMR and HRMS data for related compounds (e.g., ) provide benchmarks for characterizing the target compound’s structure.

Biological Activity

Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a compound belonging to the isoindoline derivatives class, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C13H15NO4
  • CAS Number: 1924322-33-7

This compound exhibits significant biochemical properties that influence its biological activity:

  • Enzyme Interactions:
    • The compound interacts with various enzymes, particularly esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to modulation of enzymatic activity and subsequent cellular responses.
  • Cell Signaling Pathways:
    • It has been shown to influence cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can result in altered metabolic flux and changes in cellular function.

Cellular Effects

The compound's effects on cellular processes include:

  • Gene Expression Modulation:
    • Studies indicate that this compound can alter gene expression patterns, potentially leading to therapeutic applications in diseases where gene regulation is disrupted.
  • Metabolic Changes:
    • The compound impacts metabolic pathways, which may enhance or inhibit specific metabolic processes depending on the cellular context.

The molecular mechanism involves several key interactions:

  • Binding Interactions:
    • The compound binds to specific enzymes and receptors, leading to activation or inhibition of their functions. This binding alters downstream signaling cascades that affect various cellular processes.
  • Subcellular Localization:
    • Its localization within specific organelles can influence its activity and effectiveness in modulating cellular functions.

Research Findings and Case Studies

Recent studies have highlighted the potential biological activities of this compound:

Antimicrobial Activity

Research has indicated that compounds similar to Ethyl 3-hydroxy derivatives exhibit antimicrobial properties. For instance:

  • A study demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing novel antimicrobial agents .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities:

  • In vitro assays revealed that it may effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Applications in Scientific Research

Ethyl 3-hydroxy derivatives are being explored for their applications across multiple fields:

Field Application
ChemistryBuilding block for synthesizing complex organic molecules
BiologyInvestigated for antimicrobial and anticancer properties
MedicinePotential drug development for therapeutic agents
IndustryUsed in producing advanced materials and polymers

Q & A

Q. What are the primary synthetic routes for Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via stereoselective reduction of ethyl 3-oxo-3-(heteroaryl)propanoate derivatives using short-chain dehydrogenases. For example, Exiguobacterium sp. F42 encodes a dehydrogenase that catalyzes the reduction of ethyl 3-oxo-3-(2-thienyl)propanoate to the corresponding (S)-enantiomer with high stereoselectivity . Optimization involves:

  • pH and temperature : Maintain pH 7–8 and 30–35°C for enzyme stability.
  • Substrate loading : Use ≤10 mM substrate to avoid inhibition.
  • Cofactor regeneration : NADH/NAD+ recycling systems (e.g., glucose dehydrogenase) improve yield.
  • Analytical validation : Monitor reaction progress via chiral HPLC or GC-FID/MS to confirm enantiomeric excess .

Q. How can the structural and stereochemical properties of this compound be characterized?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection requires high-resolution (<1.0 Å) to resolve isoindole and ester moieties .
  • NMR spectroscopy : 2D HSQC and NOESY experiments clarify proton coupling and spatial arrangement. The isoindole carbonyl (δ ~170 ppm in 13C^{13}\text{C}) and hydroxy group (δ ~5 ppm in 1H^1\text{H}) are diagnostic .
  • Chiral analysis : Compare optical rotation with literature values or use chiral stationary-phase HPLC.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), P95 respirators for particulate protection, and full-face shields to prevent ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation of aerosols.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste via licensed facilities .

Advanced Research Questions

Q. How do reaction mechanisms differ between enzymatic and chemical reduction pathways for synthesizing this compound?

Methodological Answer:

  • Enzymatic pathway : Short-chain dehydrogenases (e.g., from Exiguobacterium sp. F42) follow a ping-pong bi-bi mechanism, transferring hydride from NADH to the β-keto group. Stereoselectivity arises from active-site residues (e.g., Tyr157) that position the substrate .
  • Chemical reduction : NaBH4 or LiAlH4 provides racemic mixtures due to non-specific hydride attack. Chiral ligands (e.g., BINAP) in asymmetric hydrogenation improve enantioselectivity but require inert atmospheres and high-pressure reactors.
  • Key divergence : Enzymatic methods achieve >95% ee vs. 70–85% ee for chemical methods.

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

Methodological Answer:

  • Controlled degradation studies :
    • Acidic conditions (pH 2–3) : Hydrolyze the ester group to propanoic acid (monitor via 1H^1\text{H} NMR: loss of ethyl CH3 triplet at δ 1.2 ppm).
    • Basic conditions (pH 10–12) : Saponification generates carboxylate salts (validate via FTIR: C=O stretch at 1700 cm⁻¹ shifts to 1550 cm⁻¹).
  • Contradiction resolution : Discrepancies in literature may stem from impurities (e.g., residual catalysts). Use UPLC-MS to identify degradation byproducts and correlate with reaction conditions .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for ester hydrolysis or isoindole ring opening.
  • Molecular docking : Simulate enzyme-substrate interactions (e.g., with Exiguobacterium dehydrogenase) using AutoDock Vina. Focus on hydrogen-bonding networks near the active site .
  • Machine learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict reaction outcomes under untested temperatures or solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

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